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molecular formula C6H10O B8589318 cis-Cyclohexene Oxide

cis-Cyclohexene Oxide

Cat. No. B8589318
M. Wt: 98.14 g/mol
InChI Key: ZWAJLVLEBYIOTI-OLQVQODUSA-N
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Patent
US05175316

Procedure details

reaction of the mixture obtained as fraction b4) and containing cyclohexyl hydroperoxide with cyclohexene in a mixture with cyclohexane at elevated temperature in the presence of transition-metal compounds from group 4 to 6 of the periodic table, to give an epoxidation mixture which essentially comprises cyclohexene oxide, cyclohexanol, cyclohexanone, cyclohexene, cyclohexane and catalyst and is separated by distillation in step b) together with the mixture from a).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
b4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([O:7]O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]=1>C1CCCCC1>[CH:1]12[O:7][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6]2.[CH:1]1([OH:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
b4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction of the mixture

Outcomes

Product
Name
Type
product
Smiles
C12C(CCCC1)O2
Name
Type
product
Smiles
C1(CCCCC1)O
Name
Type
product
Smiles
C1(CCCCC1)=O
Name
Type
product
Smiles
C1=CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05175316

Procedure details

reaction of the mixture obtained as fraction b4) and containing cyclohexyl hydroperoxide with cyclohexene in a mixture with cyclohexane at elevated temperature in the presence of transition-metal compounds from group 4 to 6 of the periodic table, to give an epoxidation mixture which essentially comprises cyclohexene oxide, cyclohexanol, cyclohexanone, cyclohexene, cyclohexane and catalyst and is separated by distillation in step b) together with the mixture from a).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
b4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([O:7]O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]=1>C1CCCCC1>[CH:1]12[O:7][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6]2.[CH:1]1([OH:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH:9]1[CH2:14][CH2:13][CH2:12][CH2:11][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1
Step Two
Name
b4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CCCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction of the mixture

Outcomes

Product
Name
Type
product
Smiles
C12C(CCCC1)O2
Name
Type
product
Smiles
C1(CCCCC1)O
Name
Type
product
Smiles
C1(CCCCC1)=O
Name
Type
product
Smiles
C1=CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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